Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, an iodine atom at position 2, and an ethyl ester moiety at position 2. This structure combines functional groups critical for stability (Boc), reactivity (iodine), and solubility (ester).
Properties
IUPAC Name |
ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUKKYYRAAKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736810 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206630-28-5 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₁H₁₅IN₂O₄S
- CAS Number : 1206630-28-5
- Structure : The compound contains a thiazole ring substituted with an iodine atom and a carboxylate group, which is critical for its biological activity.
- Electrophilic Nature : The thiazole moiety in this compound exhibits electrophilic properties that allow it to interact with nucleophiles such as thiols in proteins. This interaction is crucial for inducing biological effects, including apoptosis and ferroptosis in cancer cells .
- Targeting GPX4 : Research indicates that this compound may inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme in cellular antioxidant defense. Inhibition of GPX4 leads to the accumulation of lipid peroxides, triggering ferroptosis, a form of regulated cell death .
- Covalent Binding : The compound's ability to form covalent bonds with target proteins enhances its potency as a therapeutic agent. This property is particularly valuable in the design of covalent inhibitors for cancer therapy .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Ferroptosis Induction : The compound has been shown to induce ferroptosis selectively in cancer cells, making it a promising candidate for cancer treatment. In vitro studies revealed IC50 values in the low nanomolar range against various cancer cell lines .
- Case Study : A recent study evaluated the compound's effects on ovarian cancer cells, demonstrating significant cytotoxicity and induction of ferroptosis through GPX4 inhibition. This study highlights its potential application in treating resistant ovarian tumors .
Other Biological Activities
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of Thiazole Derivatives
*Calculated based on analog data.
Key Observations:
Heterocycle Core : The thiazole ring in the target compound contrasts with isoxazole in , where sulfur (thiazole) vs. oxygen (isoxazole) alters electronic properties and binding interactions.
Halogen Substituents : The iodine at position 2 distinguishes the target compound from chlorine-containing analogs (e.g., ). Iodine’s larger atomic radius and polarizability enhance its utility in Suzuki or Ullmann cross-coupling reactions compared to chlorine .
Boc Protection: The Boc group at position 5 is shared with Compound 9 and the aminomethyl analog , ensuring amine stability during synthesis. Deprotection under acidic conditions (e.g., HCl/dioxane) is common across these compounds .
Preparation Methods
Key Preparation Steps and Conditions
Boc Protection of Aminothiazole Intermediate
A typical method starts from ethyl 2-aminothiazole-5-carboxylate. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in an aprotic solvent like 1,4-dioxane.
- Reaction conditions: Room temperature, stirring for 6 hours.
- Work-up: Removal of solvent under reduced pressure, aqueous extraction, and organic solvent washing.
- Yield: Approximately 59.5% isolated yield of the Boc-protected ethyl 2-aminothiazole-5-carboxylate intermediate as a white solid.
Thiazole Ring Formation (General Background)
While specific details for this compound are limited, thiazole rings are commonly constructed via condensation reactions involving thiourea derivatives or thioamide precursors with α-haloketones or α-haloesters, often under reflux in methanol or other polar solvents.
For related compounds, condensation of carbothioamides with α-haloesters has been reported to yield thiazole carboxylates efficiently.
Representative Synthetic Procedure (Summarized)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 2-aminothiazole-5-carboxylate | Di-tert-butyl dicarbonate, triethylamine, 1,4-dioxane, RT, 6 h | Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate | ~60 |
| 2 | Boc-protected aminothiazole intermediate | N-iodosuccinimide (NIS), DCM, 0 °C to RT, several hours | Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate | Not specified |
Analytical and Purification Techniques
- Monitoring: TLC is used to track reaction progress.
- Purification: Organic layer washing, drying over sodium sulfate, solvent removal under reduced pressure, and recrystallization.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Crystallographic data: Available for related Boc-protected thiazole esters, confirming molecular structure and hydrogen bonding patterns.
Research Findings and Notes
- The Boc protection step is crucial to prevent unwanted side reactions during iodination.
- The iodination step must be carefully controlled to avoid substitution at other positions or degradation of the molecule.
- The ethyl ester remains intact throughout the synthesis, allowing further functionalization if required.
- The compound serves as an important intermediate for pharmaceutical synthesis due to its functional group versatility.
- Safety considerations include handling iodinating agents and Boc reagents under proper ventilation with protective equipment due to their irritant and hazardous nature.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting material | Ethyl 2-aminothiazole-5-carboxylate |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, 1,4-dioxane, RT, 6 h |
| Iodination reagent | N-iodosuccinimide (NIS) or iodine monochloride |
| Iodination conditions | DCM or acetonitrile, 0 °C to RT, several hours |
| Purification methods | Extraction, washing, drying, solvent removal, recrystallization |
| Characterization techniques | TLC, NMR, MS, elemental analysis, crystallography (for intermediates) |
| Typical yields | Boc protection ~60%; iodination yields not specified but generally high with controlled conditions |
| Safety considerations | Use of irritant reagents, protective equipment, proper ventilation |
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Protection of the amino group on a thiazole precursor (e.g., ethyl 5-amino-2-iodothiazole-4-carboxylate) using tert-butoxycarbonyl (Boc) anhydride or Boc chloride in the presence of a base like triethylamine .
- Step 2 : Iodination at position 2 of the thiazole ring via electrophilic substitution, often employing iodine and an oxidizing agent (e.g., N-iodosuccinimide) under controlled temperature (0–25°C) .
- Key Intermediates : Ethyl 2-amino-thiazole-4-carboxylate, tert-butoxycarbonyl-protected intermediates, and iodinated precursors.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons), ethyl ester (δ ~4.3 ppm for CH2 and ~1.3 ppm for CH3), and thiazole ring protons (δ 6.5–8.0 ppm). The iodine atom induces deshielding in adjacent carbons .
- IR Spectroscopy : Confirm Boc (C=O stretch at ~1690–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z ~425 for C12H16IN3O4S) and fragmentation patterns for the Boc group .
Advanced Questions
Q. How can researchers optimize iodination efficiency in the synthesis of this compound while minimizing undesired side reactions?
- Methodological Answer :
-
Reagent Selection : Use N-iodosuccinimide (NIS) over molecular iodine (I2) to reduce polyiodination.
-
Temperature Control : Maintain reactions at 0–5°C to suppress thiazole ring decomposition .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodination regioselectivity vs. protic solvents .
-
Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR to detect intermediate formation.
Condition Yield (%) By-products NIS, DMF, 0°C 85 <5% diiodinated product I2, MeOH, 25°C 60 20% ring-opened by-product
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., de-Boc by-products) that may skew bioassay results .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate structural vs. experimental variables .
- SAR Studies : Systematically modify substituents (e.g., replacing iodine with bromine) to assess activity trends .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : The bulky Boc group at position 5 reduces nucleophilic attack at adjacent positions, directing reactivity to the iodinated site (position 2) .
- Acid Sensitivity : Boc deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine, enabling subsequent coupling reactions .
- Stability : Boc remains intact under basic or neutral conditions but hydrolyzes in strong acids, requiring careful pH control during reactions .
Q. What computational methods are employed to predict target interactions, and how can they guide experimental design?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to kinases or enzymes (e.g., COX-2). Focus on hydrogen bonding with the thiazole nitrogen and steric fit of the Boc group .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to prioritize derivatives with favorable binding energy (< -8 kcal/mol) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, guiding structural modifications (e.g., ester → amide for improved solubility) .
Data Contradiction Analysis Example
- Conflict : Study A reports anti-inflammatory activity (IC50 = 2 µM), while Study B finds no activity (IC50 > 100 µM).
- Resolution :
Verify compound integrity (NMR purity >95%).
Test under Study A’s assay conditions (e.g., LPS-induced RAW264.7 cells).
Explore metabolite formation (e.g., ester hydrolysis in cell media) .
Notes
- Synthesis Optimization : Prioritize anhydrous conditions to prevent Boc hydrolysis.
- Biological Testing : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to validate experimental setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
